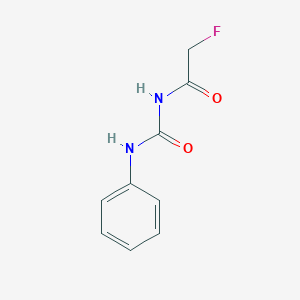

Urea, 1-(fluoroacetyl)-3-phenyl-

Description

BenchChem offers high-quality Urea, 1-(fluoroacetyl)-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-(fluoroacetyl)-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1737-17-3 |

|---|---|

Molecular Formula |

C9H9FN2O2 |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

2-fluoro-N-(phenylcarbamoyl)acetamide |

InChI |

InChI=1S/C9H9FN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |

InChI Key |

WKZDHMCNRYQPHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CF |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CF |

Other CAS No. |

1737-17-3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility and Stability of 1-(Fluoroacetyl)-3-phenylurea

Executive Summary

1-(Fluoroacetyl)-3-phenylurea (FAPU) represents a specialized class of N-acylureas, structurally bridging the lipophilic phenylurea moiety with a highly reactive, electron-withdrawing fluoroacetyl group. While often utilized as a metabolic probe or intermediate in the synthesis of bioactive benzoylureas (insect growth regulators), its physicochemical behavior is dominated by two competing factors: the strong intermolecular hydrogen bonding of the urea backbone (limiting solubility) and the hydrolytic lability of the acyl-nitrogen bond (limiting stability).

Critical Safety Warning: This compound contains a fluoroacetyl moiety. Upon hydrolysis or metabolic cleavage, it releases fluoroacetic acid , a potent inhibitor of the Krebs cycle (via fluorocitrate synthesis). All handling protocols described herein require containment levels consistent with highly toxic metabolic poisons.

Part 1: Physicochemical Profile & Solubility Thermodynamics

Structural Determinants

The molecule consists of three distinct pharmacophores affecting its solution behavior:

-

Phenyl Ring: Provides lipophilicity and

- -

Acylurea Bridge (-CO-NH-CO-NH-): A rigid, planar system capable of bidentate hydrogen bonding. This creates a high lattice energy, effectively "locking" the molecule in the solid state.

-

Fluoroacetyl Group (-CO-CH2F): The fluorine atom exerts a strong inductive effect (

), significantly increasing the acidity of the adjacent N-H proton compared to non-fluorinated analogues.

Predicted Solubility Landscape

Based on structural analogues (e.g., diflubenzuron precursors) and calculated physicochemical properties:

| Property | Value (Approx.) | Implication |

| LogP (Octanol/Water) | 1.8 – 2.5 | Moderate lipophilicity; membrane permeable. |

| pKa (Acyl-NH) | 7.5 – 8.5 | Acidic N-H allows deprotonation at basic pH, potentially increasing solubility but accelerating hydrolysis. |

| Melting Point | >180°C (Decomp) | High lattice energy indicates poor solubility in non-polar solvents (hexane). |

Solvent Compatibility Matrix

Researchers should avoid protic solvents for long-term storage due to solvolysis risks.

| Solvent Class | Recommended Solvent | Solubility Rating | Stability Risk |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Low (Best for Stock) |

| Polar Protic | Ethanol, Methanol | Moderate | Medium (Transesterification risk) |

| Aqueous | PBS (pH 7.4) | Very Low (<0.1 mg/mL) | High (Hydrolysis) |

| Non-Polar | Hexane, Toluene | Negligible | Low |

Part 2: Stability Dynamics & Degradation Mechanisms

Hydrolytic Instability

The core stability challenge is the N-acylurea bond . The electron-withdrawing fluorine atom activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions.

Mechanism:

-

Base-Catalyzed: Hydroxide attacks the fluoroacetyl carbonyl.

-

Cleavage: The tetrahedral intermediate collapses, expelling the phenylurea anion (a good leaving group due to resonance stabilization).

-

Products: Fluoroacetic acid and Phenylurea.

Degradation Pathway Diagram (DOT)

The following diagram illustrates the critical degradation pathways and the "Lethal Synthesis" toxicity route.

Caption: Figure 1. Hydrolytic degradation pathway of FAPU yielding phenylurea and the toxic byproduct fluoroacetic acid.

Part 3: Analytical Methodologies

Validated HPLC Protocol

To accurately monitor stability, a reverse-phase HPLC method is required. Standard UV detection is suitable for the phenyl ring, but the fluoroacetyl fragment has poor UV absorbance; therefore, degradation is best monitored by the loss of the parent peak and appearance of Phenylurea.

Instrument Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (primary) and 210 nm (secondary).

-

Flow Rate: 1.0 mL/min.

Self-Validating Logic:

-

Phenylurea Standard: Run a pure phenylurea standard. It will elute earlier than FAPU due to lower lipophilicity.

-

Mass Balance: If the area count of FAPU decreases by 50%, the molar equivalent area of Phenylurea must appear. If not, check for precipitation (common with phenylurea) or adsorption to plasticware.

Stability Stress Testing (Forced Degradation)

Perform this protocol to establish the shelf-life of your specific batch.

-

Preparation: Dissolve FAPU in DMSO to 10 mM (Stock).

-

Spike: Dilute stock 1:100 into three buffers: pH 2 (0.1N HCl), pH 7 (Phosphate), pH 10 (0.1N NaOH).

-

Incubation: Incubate at 37°C.

-

Sampling: Inject aliquots at T=0, 1h, 4h, 24h.

-

Expectation:

-

pH 2: Slow degradation (<10% in 24h).

-

pH 7: Moderate stability (stable for 4-8h).

-

pH 10: Rapid hydrolysis (t1/2 < 1 hour).

-

Part 4: Handling & Safety Workflow

The handling of 1-(fluoroacetyl)-3-phenylurea requires a decision matrix that prioritizes containment of the fluoroacetate moiety.

Caption: Figure 2.[1] Operational workflow for solvent selection and waste segregation to mitigate toxicity and instability.

References

-

PubChem. Phenylurea | C7H8N2O | CID 6145. National Library of Medicine. Available at: [Link]

-

Goncharov, N., et al. Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 2006. (Discusses the "lethal synthesis" mechanism relevant to fluoroacetyl hydrolysis products). Available at: [Link]

-

Wikipedia. N-Benzoyl-N'-phenylurea.[2] (Structural analogue providing baseline data for benzoylurea class stability). Available at: [Link]

-

Regulatory Data. Fluoroacetamide | FCH2CONH2 | CID 12542. PubChem.[2][3][4] (Data on the toxicity of the fluoroacetyl amide moiety). Available at: [Link]

-

ResearchGate. Formation of an N-acylurea from the O-acylisourea. (Mechanistic insight into the formation and hydrolysis of N-acylureas). Available at: [Link]

Sources

Technical Guide: Potential Applications of Fluoroacetyl-Containing Ureas in Research

Executive Summary

Fluoroacetyl-containing ureas represent a specialized class of nitrogenous compounds where the urea scaffold (

This guide analyzes the research applications of these compounds, ranging from insect growth regulators (IGRs) and chitin synthesis inhibitors to metabolic probes for mitochondrial function. We also explore their synthetic utility as intermediates in the formation of bioactive heterocycles.

Chemical Rationale & Structural Classification

The biological activity of fluoroacetyl ureas is dictated by the number of fluorine atoms on the acetyl group. It is critical to distinguish between two primary subclasses:

Monofluoroacetyl Ureas ( )

-

Reactivity: The

bond is strong, but the -

Mechanism of Action: These compounds often act as pro-drugs for fluoroacetate. Upon hydrolysis by amidases or ureases, they release fluoroacetate, which enters the "Lethal Synthesis" pathway, blocking the Krebs cycle.

-

Research Application: Used as metabolic probes to study aconitase inhibition and mitochondrial respiration, or as potent rodenticides (historical).

Trifluoroacetyl Ureas ( )

-

Reactivity: The

group is highly lipophilic and electron-withdrawing, significantly lowering the pKa of the urea protons. -

Mechanism of Action: They function primarily as bioisosteres of benzoylureas. The electron-deficient carbonyl enhances binding affinity to target enzymes like chitin synthase.

-

Research Application: Development of Insect Growth Regulators (IGRs) and neonicotinoid synergists .

Biological Mechanisms & Research Applications

Agrochemicals: Insect Growth Regulation

Trifluoroacetyl ureas have emerged as potent scaffolds for insecticides, specifically targeting the molting process in insects.

-

Chitin Synthesis Inhibition: Similar to diflubenzuron,

-trifluoroacetyl derivatives inhibit the formation of chitin, a polymer essential for the insect exoskeleton. The -

Neonicotinoid Synergism: Research indicates that trifluoroacetyl derivatives can enhance the hydrophobicity and effectiveness of neonicotinoids, improving their penetrability into the insect integument [1].

Quantitative Data: Insecticidal Activity Comparison

Table 1: Comparative toxicity of trifluoroacetyl derivatives vs. standard agents against Spodoptera exigua (Beet Armyworm) [2].

| Compound Class | Derivative Type | LC50 (mg/L) | Relative Potency | Mechanism |

| Standard | Hexaflumuron | 0.58 | 1.0x | Chitin Synthase Inhibitor |

| Standard | Chlorfluazuron | 0.42 | 1.4x | Chitin Synthase Inhibitor |

| Experimental | N-Trifluoroacetyl Urea Analog | 0.30 | 1.93x | Enhanced Lipophilicity |

| Control | Urea (Unsubstituted) | >100 | Inactive | N/A |

Metabolic Probes: The "Lethal Synthesis" Pathway

Monofluoroacetyl ureas are valuable tools for studying cellular respiration. They exploit the "Lethal Synthesis" pathway, where the cellular machinery mistakes the fluoroacetyl moiety for acetyl-CoA.

-

Mechanism: The urea linkage is hydrolyzed, releasing fluoroacetate. This is converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate .

-

Target: Fluorocitrate binds irreversibly to aconitase , halting the TCA cycle and causing citrate accumulation [3].

Visualization: Lethal Synthesis Mechanism

The following diagram illustrates the metabolic activation of fluoroacetyl ureas.

Figure 1: Mechanism of "Lethal Synthesis" where fluoroacetyl ureas act as Trojan horses for aconitase inhibition.

Experimental Protocols

Synthesis of N-Fluoroacetyl-N'-Aryl Ureas

This protocol describes the synthesis of

Reagents:

-

Fluoroacetyl chloride

-

Silver cyanate (AgOCN)

-

Aryl amine (e.g., aniline)

-

Solvent: Anhydrous Benzene or Dichloromethane (DCM)

Safety Warning: Fluoroacetyl chloride and the resulting ureas are potentially highly toxic . All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Step-by-Step Methodology:

-

Generation of Isocyanate:

-

In a flame-dried flask under nitrogen, suspend Silver Cyanate (1.1 equiv) in anhydrous benzene.

-

Add Fluoroacetyl chloride (1.0 equiv) dropwise at 0°C.

-

Reflux the mixture for 1 hour. The supernatant contains in situ generated fluoroacetyl isocyanate.

-

Note: Do not isolate the isocyanate due to instability.

-

-

Urea Formation:

-

Cool the reaction mixture to room temperature.

-

Add a solution of the Aryl Amine (0.9 equiv) in benzene dropwise.

-

Stir the reaction for 2–4 hours. A precipitate (the urea) will form.

-

-

Purification:

-

Filter the solid precipitate.

-

Wash with cold benzene and then hexane to remove unreacted starting materials.

-

Recrystallize from ethanol/water if necessary.

-

-

Characterization:

-

IR: Look for carbonyl stretches around 1700 cm⁻¹ (urea) and 1740 cm⁻¹ (acyl).

-

19F NMR: Distinctive signal for

(triplet if coupled to protons, typically -230 ppm range depending on reference).

-

Synthesis of N-Acyl Cyclic Ureas (Haloacetyl Derivatives)

Cyclic ureas (imidazolidinones) derivatized with haloacetyl groups are versatile intermediates for bioactive heterocycles [4].

Protocol:

-

Dissolve 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one in toluene.

-

Add Chloroacetyl chloride or Fluoroacetyl chloride (1.5 equiv).

-

Reflux for 4–6 hours. No base is typically required for haloacetyl chlorides in this specific scaffold, as HCl is driven off.

-

Evaporate solvent to yield the

-haloacetyl cyclic urea. -

Yields: Typically 89–95%.

Synthesis Workflow Diagram

The following diagram outlines the two primary synthetic routes discussed.

Figure 2: Synthetic pathways for linear and cyclic fluoroacetyl ureas.

Future Outlook & Theranostics

While historical use focused on toxicity, modern research is pivoting toward molecular imaging .

-

PET Imaging: The incorporation of Fluorine-18 (

) into acetyl-urea scaffolds is a growing field. Although currently dominated by amides like [18F]PBR06 (a TSPO ligand for neuroinflammation) [5], the urea scaffold offers different solubility and binding profiles. -

Activity-Based Protein Profiling (ABPP): The electrophilicity of the fluoroacetyl group (less reactive than chloroacetyl but more specific) makes these ureas potential candidates for covalent probes targeting cysteine proteases.

References

-

Ohno, I., Tomizawa, M., Aoshima, A., Kumazawa, S., & Kagabu, S. (2010). Trifluoroacetyl neonicotinoid insecticides with enhanced hydrophobicity and effectiveness . Journal of Agricultural and Food Chemistry, 58(8), 4999-5003. Link

-

Zhang, Y., et al. (2013).[1] Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 . PLoS ONE, 8(7), e68866. Link

- Goncharov, N. V., et al. (2006). Fluoroacetate: Toxicity, Mechanism of Action and Antidotes. Applied Biochemistry and Microbiology, 42, 1-13.

-

Li, Y., et al. (2009). Synthesis and characterization of novel N-acyl cyclic urea derivatives . Arkivoc, (xi), 164-173. Link

-

Imaizumi, M., et al. (2007).[2] N-[18F]Fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline ([18F]PBR06): A Potential PET Ligand for Peripheral Benzodiazepine Receptors . Nuclear Medicine and Biology, 34(6), 635-644. Link

Sources

Methodological & Application

synthesis protocol for 1-(fluoroacetyl)-3-phenylurea

Application Note: Synthesis Protocol for 1-(Fluoroacetyl)-3-phenylurea

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 1-(Fluoroacetyl)-3-phenylurea (

Scientific Rationale: The synthesis of 1-(fluoroacetyl)-3-phenylurea presents a unique challenge due to the high toxicity of the fluoroacetyl moiety and the potential for side reactions (O-acylation vs. N-acylation).[1][2] This protocol details two distinct synthetic pathways. Method A (Acylation of Urea) is the preferred route for laboratory-scale synthesis due to the commercial availability of precursors and milder reaction conditions.[2] Method B (Isocyanate-Amide Coupling) is provided as an alternative for cases where acid-sensitive substrates are involved.[1][2]

Critical Safety Directive: This protocol involves fluoroacetyl derivatives , which are metabolic poisons capable of inhibiting the Krebs cycle (via fluorocitrate formation). Strict engineering controls (fume hood, glove box) are mandatory. [1]

Part 2: Health, Safety, and Environment (HSE) Protocol

WARNING: HIGH ACUTE TOXICITY [1][2]

The fluoroacetyl group (

Mandatory Engineering Controls:

-

Containment: All weighing and transfer of fluoroacetyl chloride or fluoroacetamide must occur within a certified fume hood or glove box.

-

Neutralization: Have a saturated solution of calcium hydroxide (

) or sodium hydroxide ( -

PPE: Double nitrile gloves (0.11 mm min), lab coat, and chemical splash goggles.

-

Waste: Segregate all fluorinated waste. Do not mix with general organic solvents.

Figure 1: Mechanism of toxicity and required control intervention.[1][2]

Part 3: Retrosynthetic Analysis

To ensure high purity and yield, we evaluate the disconnection of the target acylurea.

Figure 2: Retrosynthetic disconnection showing the two primary assembly routes.

Part 4: Experimental Protocols

Method A: Acylation of Phenylurea (Primary Protocol)

Mechanism: Nucleophilic attack of the urea nitrogen on the acyl chloride carbonyl. Advantages: High atom economy, standard reagents. Challenges: Potential for O-acylation; requires base control.[1][2]

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Amount (Example) | Role |

| Phenylurea | 136.15 | 1.0 | 1.36 g | Nucleophile |

| Fluoroacetyl Chloride | 96.49 | 1.1 | 1.06 g (~0.85 mL) | Electrophile |

| Pyridine | 79.10 | 1.2 | 0.95 g | Base/Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Solvent (Anhydrous) |

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Add Phenylurea (1.0 eq) to the flask. Add anhydrous DCM (0.5 M concentration) .

-

Note: Phenylurea has limited solubility in DCM; the addition of pyridine will assist.

-

-

Base Addition: Add Pyridine (1.2 eq) dropwise. Cool the mixture to 0°C using an ice bath.

-

Acylation: Slowly add Fluoroacetyl Chloride (1.1 eq) dropwise via a syringe over 10 minutes.

-

Observation: White precipitate (pyridinium hydrochloride) will begin to form immediately.

-

Caution: Exothermic reaction.[7] Maintain temp < 5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 4–6 hours .

-

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). Look for the disappearance of phenylurea (

).

-

-

Quenching: Quench the reaction by adding 10 mL of 1M HCl (cold). This removes excess pyridine and solubilizes the salt.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Wash with:

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

Method B: Reaction of Phenyl Isocyanate with Fluoroacetamide

Mechanism: Addition of the amide nitrogen across the isocyanate cumulative double bond. Advantages: Avoids HCl generation; "cleaner" reaction profile for acid-sensitive groups.[1][2]

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Amount | Role |

| Fluoroacetamide | 77.06 | 1.0 | 0.77 g | Nucleophile |

| Phenyl Isocyanate | 119.12 | 1.1 | 1.31 g | Electrophile |

| Toluene | 92.14 | Solvent | 15 mL | Solvent (Anhydrous) |

Step-by-Step Procedure:

-

Setup: Equip a 50 mL RBF with a reflux condenser and nitrogen balloon.

-

Mixing: Suspend Fluoroacetamide (1.0 eq) in anhydrous Toluene .

-

Addition: Add Phenyl Isocyanate (1.1 eq) via syringe.

-

Reflux: Heat the mixture to reflux (110°C) for 6–12 hours .

-

Mechanism Note: The high temperature is required to overcome the poor nucleophilicity of the amide nitrogen.

-

-

Isolation: Cool the reaction to RT. The product, 1-(fluoroacetyl)-3-phenylurea, often precipitates out of the toluene solution upon cooling.[1][2]

-

Filtration: Filter the solid. Wash the filter cake with cold toluene followed by cold hexanes to remove unreacted isocyanate.

-

Drying: Dry under high vacuum.

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Melting Point:

-

Expected Range: 140–145°C (Dependent on purity; acylureas generally have high MPs).

2.

-

10.8 ppm (s, 1H,

-

10.4 ppm (s, 1H,

- 7.5–7.1 ppm (m, 5H, Aromatic protons).

-

5.1 ppm (d,

3.

4. IR Spectroscopy (ATR):

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; use fresh Fluoroacetyl chloride.[1][2] |

| O-Acylation Product | Kinetic control failure | Maintain temperature at 0°C during addition; ensure slow addition. |

| No Precipitate (Method B) | Product soluble in Toluene | Concentrate solvent by 50% and cool to -20°C; add Hexanes to induce precipitation.[1][2] |

| Sticky Solid | Impurities (Pyridine salts) | Wash thoroughly with 1M HCl and water; Recrystallize from EtOH. |

Part 7: References

-

Wang, J., et al. (2023).[8] "Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides." Organic Chemistry Frontiers. Available at: [Link]

-

Truce, W. E. (1948).[9] "The Preparation of Fluoroacetyl Chloride." Journal of the American Chemical Society.[9][10] Available at: [Link][1][2]

-

Speizale, A. J., et al. (1962). "

-Chloroacetyl Isocyanate."[1][2] Organic Syntheses. Available at: [Link][1][2]

Sources

- 1. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Fluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 10. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

Application Notes and Protocols for the Evaluation of 1-(fluoroacetyl)-3-phenylurea as a Potential Herbicide or Insecticide

Introduction

1-(fluoroacetyl)-3-phenylurea is a synthetic organofluorine compound that merges two biologically active moieties: a phenylurea group, common in herbicides that inhibit photosynthesis[1], and a fluoroacetyl group, the precursor to the highly toxic metabolic poison, fluoroacetate[2]. The inherent toxicity of fluoroacetate, which disrupts the Krebs cycle, suggests that 1-(fluoroacetyl)-3-phenylurea could function as a pro-pesticide, being metabolized within the target organism to release the active toxicant. This document provides a theoretical framework and detailed protocols for the synthesis and biological evaluation of 1-(fluoroacetyl)-3-phenylurea as a potential herbicide and insecticide for research purposes.

Proposed Mechanism of Action: Lethal Synthesis

The primary mechanism of toxicity for fluoroacetate-containing compounds is through a process known as "lethal synthesis"[2]. It is hypothesized that 1-(fluoroacetyl)-3-phenylurea, upon entering a target organism (plant or insect), undergoes metabolic cleavage to release fluoroacetate. This fluoroacetate is then converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle. Inhibition of aconitase leads to a blockage of cellular respiration, depletion of ATP, and ultimately, cell death.

Caption: Proposed mechanism of "lethal synthesis" for 1-(fluoroacetyl)-3-phenylurea.

Synthesis of 1-(fluoroacetyl)-3-phenylurea

The synthesis of N-acyl-N'-phenylureas can be achieved through several established methods, including the acylation of ureas with activated carboxylic acids or the reaction of isocyanates with amides[3][4][5][6]. A plausible and direct route for the synthesis of 1-(fluoroacetyl)-3-phenylurea is the acylation of phenylurea with fluoroacetyl chloride.

Protocol: Synthesis via Acylation of Phenylurea

This protocol describes a laboratory-scale synthesis of 1-(fluoroacetyl)-3-phenylurea. Extreme caution should be exercised when handling fluoroacetyl chloride as it is highly toxic and corrosive. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Phenylurea

-

Fluoroacetyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylurea (1 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add fluoroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain 1-(fluoroacetyl)-3-phenylurea.

Caption: Workflow for the synthesis of 1-(fluoroacetyl)-3-phenylurea.

Herbicidal Activity Evaluation

The following protocol outlines a whole-plant pot bioassay to determine the pre- and post-emergence herbicidal activity of 1-(fluoroacetyl)-3-phenylurea.

Protocol: Whole-Plant Pot Bioassay

Plant Species:

-

Monocot: Avena fatua (wild oat) or Lolium multiflorum (Italian ryegrass)

-

Dicot: Amaranthus retroflexus (redroot pigweed) or Sinapis arvensis (wild mustard)

Materials:

-

Seeds of selected plant species

-

Pots (10 cm diameter) with potting mix

-

Technical grade 1-(fluoroacetyl)-3-phenylurea

-

Acetone (solvent)

-

Tween 20 (surfactant)

-

Deionized water

-

Spray chamber

-

Growth chamber or greenhouse

Procedure:

Part A: Pre-emergence Application

-

Sow 10-15 seeds of each species per pot at a depth of 1-2 cm in the potting mix.

-

Prepare a stock solution of 1-(fluoroacetyl)-3-phenylurea in acetone.

-

Create a series of test concentrations by diluting the stock solution with deionized water containing 0.5% (v/v) Tween 20. Include a solvent-only control.

-

Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a spray chamber calibrated to deliver a specific volume.

-

Place the pots in a growth chamber with controlled temperature, humidity, and photoperiod.

-

Water the pots as needed, avoiding surface runoff.

-

Assess phytotoxicity 14 and 21 days after treatment (DAT) by counting the number of emerged seedlings and visually rating the injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

Part B: Post-emergence Application

-

Sow seeds as in Part A and allow them to grow until they reach the 2-3 leaf stage.

-

Apply the same series of test solutions as in Part A directly to the foliage of the seedlings until runoff.

-

Return the pots to the growth chamber.

-

Assess phytotoxicity at 7, 14, and 21 DAT using the same visual rating scale.

Caption: Workflow for pre- and post-emergence herbicide bioassays.

Data Presentation: Example Herbicidal Efficacy

| Concentration (g/ha) | Pre-emergence Injury (%) - A. fatua (21 DAT) | Post-emergence Injury (%) - S. arvensis (21 DAT) |

| Control | 0 | 0 |

| 50 | 45 | 60 |

| 100 | 75 | 85 |

| 200 | 95 | 100 |

| 400 | 100 | 100 |

Insecticidal Activity Evaluation

This protocol describes a leaf-dip bioassay to evaluate the systemic and contact insecticidal activity of 1-(fluoroacetyl)-3-phenylurea against a common agricultural pest.

Protocol: Leaf-Dip Bioassay for Systemic Insecticides

Insect Species:

-

Myzus persicae (Green peach aphid) or Spodoptera exigua (Beet armyworm)

Materials:

-

Healthy, untreated host plants (e.g., cabbage or cotton)

-

Rearing cages for insects

-

Technical grade 1-(fluoroacetyl)-3-phenylurea

-

Acetone

-

Triton X-100 (wetting agent)

-

Deionized water

-

Petri dishes with moist filter paper

-

Fine paintbrush

Procedure:

-

Culture a healthy population of the chosen insect species.

-

Prepare a stock solution and a serial dilution of 1-(fluoroacetyl)-3-phenylurea in deionized water containing 0.1% acetone and 0.05% Triton X-100. Include a solvent-only control.

-

Excise leaves from the host plant and dip them into the respective test solutions for 20-30 seconds with gentle agitation.

-

Allow the leaves to air-dry on a paper towel.

-

Place the treated leaf in a Petri dish containing a moist filter paper to maintain turgidity.

-

Using a fine paintbrush, carefully transfer 10-20 insects (e.g., adult aphids or second-instar larvae) onto the treated leaf in each Petri dish.

-

Seal the Petri dishes with ventilated lids and place them in a controlled environment chamber.

-

Record insect mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it does not move when gently prodded with the paintbrush[7][8].

-

Use the mortality data to calculate the lethal concentration (LC50) value using probit analysis.

Caption: Workflow for the leaf-dip insecticidal bioassay.

Data Presentation: Example Insecticidal Efficacy

| Concentration (ppm) | Mortality (%) - M. persicae (48h) |

| Control | 2 |

| 10 | 15 |

| 50 | 55 |

| 100 | 92 |

| 200 | 100 |

References

-

Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (n.d.). pubs.rsc.org. [Link]

-

Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. (2021). National Center for Biotechnology Information. [Link]

-

Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). pubs.rsc.org. [Link]

-

Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (2016). Indian Academy of Sciences. [Link]

-

Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2017). Research Square. [Link]

-

Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2025). ResearchGate. [Link]

-

Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022). National Center for Biotechnology Information. [Link]

-

FLUOROACETATE | Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. [Link]

-

Toxicology of fluoroacetate: a review, with possible directions for therapy research. (2005). Regulations.gov. [Link]

-

Sodium Fluoroacetate Poisoning. (n.d.). Squarespace. [Link]

-

Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification. (2017). National Center for Biotechnology Information. [Link]

-

Sodium fluoroacetate. (n.d.). Wikipedia. [Link]

- CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ... (n.d.).

-

Phenylurea Herbicides. (n.d.). ResearchGate. [Link]

- CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label. (n.d.).

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Chloroxuron. (n.d.). Wikipedia. [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025). ResearchGate. [Link]

-

Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. (2025). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Research progress on the synthesis of phenylurea derived plant growth regulators [agris.fao.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Base-mediated three-component system for the synthesis of S -substituted N -acyl ureas - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05563F [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Application Notes and Protocols for Screening 1-(fluoroacetyl)-3-phenylurea Activity

Introduction: Unraveling the Bioactivity of 1-(fluoroacetyl)-3-phenylurea through a Tiered Screening Approach

1-(fluoroacetyl)-3-phenylurea is a synthetic compound with potential biological activity stemming from its unique chemical structure, which combines a phenylurea moiety, common in herbicides, with a fluoroacetyl group, a known precursor to a potent metabolic inhibitor.[1][2] The presence of the fluoroacetyl group strongly suggests a mechanism of action rooted in the concept of "lethal synthesis."[3] This process involves the cellular metabolism of a seemingly innocuous compound into a highly toxic molecule that subsequently inhibits a critical enzyme.

The primary hypothesis for the bioactivity of 1-(fluoroacetyl)-3-phenylurea is its intracellular conversion to fluoroacetyl-CoA. This conversion is likely initiated by the enzymatic hydrolysis of the urea linkage, mediated by enzymes such as amidohydrolases or cytochrome P450s, which are known to metabolize phenylurea compounds, to release fluoroacetate.[4][5] Subsequently, cellular acetyl-CoA synthetase can utilize fluoroacetate as a substrate, converting it to fluoroacetyl-CoA.[6] This newly synthesized fluoroacetyl-CoA can then enter the Krebs cycle, where citrate synthase condenses it with oxaloacetate to form fluorocitrate.[3][7] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular energy metabolism and ultimately cell death.[3][8]

This application note provides a comprehensive and detailed guide for researchers, scientists, and drug development professionals to establish a robust screening cascade to identify and characterize the activity of 1-(fluoroacetyl)-3-phenylurea. The proposed workflow is designed as a multi-tiered approach, starting with high-throughput biochemical screening, followed by cell-based validation, and culminating in detailed biophysical characterization of target engagement and binding affinity.

The "Lethal Synthesis" Pathway: A Visual Guide

The proposed metabolic activation and mechanism of action of 1-(fluoroacetyl)-3-phenylurea is depicted below. Understanding this pathway is crucial for designing relevant and informative assays.

Caption: The proposed "lethal synthesis" pathway of 1-(fluoroacetyl)-3-phenylurea.

A Tiered Strategy for Screening and Characterization

A logical and efficient screening workflow is essential for identifying and validating the activity of novel compounds. The following tiered approach is recommended for 1-(fluoroacetyl)-3-phenylurea:

Caption: A tiered workflow for screening and characterizing 1-(fluoroacetyl)-3-phenylurea activity.

Part 1: Primary Screening - High-Throughput Biochemical Assay for Aconitase Inhibition

The primary screen aims to rapidly identify whether the metabolic products of 1-(fluoroacetyl)-3-phenylurea can inhibit aconitase activity in a high-throughput format. Since the parent compound itself is not expected to be the direct inhibitor, the assay will be designed to test the inhibitory potential of in situ generated fluorocitrate.

Principle of the Aconitase Activity Assay

Commercially available aconitase activity assays typically employ a coupled enzyme reaction.[9][10][11][12][13][14][15] Aconitase first converts citrate to isocitrate. Then, isocitrate dehydrogenase uses isocitrate as a substrate to produce α-ketoglutarate and NADPH. The production of NADPH can be monitored by the increase in absorbance at 340 nm or through a colorimetric reaction where NADPH reduces a probe to a colored product.[15]

Protocol: High-Throughput Aconitase Inhibition Assay

This protocol is adapted for a 96-well plate format and is suitable for automation.

Materials:

-

Aconitase Assay Kit (e.g., from BioAssay Systems, Abcam, or Cayman Chemical)[9][15]

-

Purified citrate synthase

-

Purified acetyl-CoA synthetase

-

1-(fluoroacetyl)-3-phenylurea and control compounds

-

ATP, Coenzyme A (CoA), Oxaloacetate

-

96-well clear, flat-bottom plates

-

Microplate reader capable of measuring absorbance at the wavelength specified by the assay kit (e.g., 450 nm or 565 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the aconitase assay kit manufacturer's instructions. Prepare stock solutions of 1-(fluoroacetyl)-3-phenylurea and control compounds in a suitable solvent (e.g., DMSO).

-

Compound Plating: Serially dilute the test compounds in the assay buffer. Add a small volume (e.g., 1-2 µL) of the diluted compounds to the wells of the 96-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Metabolic Activation Cocktail: Prepare a fresh "Metabolic Activation Cocktail" containing:

-

Assay Buffer

-

ATP

-

Coenzyme A

-

Oxaloacetate

-

Purified acetyl-CoA synthetase

-

Purified citrate synthase

-

-

Initiation of Metabolic Activation: Add the Metabolic Activation Cocktail to each well containing the test compounds. This step allows for the conversion of the parent compound to fluorocitrate.

-

Aconitase Reaction: Following a suitable incubation period for the metabolic activation (e.g., 30-60 minutes at 25°C), initiate the aconitase reaction by adding the aconitase enzyme and its substrate (citrate) as per the kit's protocol.

-

Signal Development and Measurement: Incubate the plate for the time specified in the kit's protocol to allow for the coupled enzymatic reaction to proceed. Measure the absorbance at the appropriate wavelength.

Data Analysis:

-

Calculate the percentage of aconitase inhibition for each compound concentration relative to the positive control (no inhibitor).

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of aconitase activity.[16][17][18][19][20]

| Parameter | Description |

| IC50 | The concentration of 1-(fluoroacetyl)-3-phenylurea required to inhibit 50% of aconitase activity under the specified assay conditions. |

| Curve Fit (R²) | A measure of how well the dose-response curve fits the experimental data. |

Part 2: Secondary Screening - Cell-Based Assays for Viability and Cytotoxicity

Compounds that show significant activity in the primary biochemical screen should be further evaluated in a more physiologically relevant context.[21] Cell-based assays will determine if 1-(fluoroacetyl)-3-phenylurea can penetrate cell membranes, be metabolized to its active form, and induce a cytotoxic effect.

Choice of Cell Line

Select a cell line with a high metabolic rate and reliance on the Krebs cycle for energy production. Suitable examples include:

-

HepG2 (human liver carcinoma): Metabolically active and relevant for studying xenobiotic metabolism.

-

HEK293 (human embryonic kidney): A commonly used and well-characterized cell line.

-

A549 (human lung carcinoma): Known to have active mitochondrial respiration.

Protocol: ATP-Based Cell Viability Assay

This assay measures the amount of ATP in metabolically active cells, which is a direct indicator of cell viability.

Materials:

-

Selected cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

1-(fluoroacetyl)-3-phenylurea and control compounds

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(fluoroacetyl)-3-phenylurea. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects.

-

Assay: Perform the ATP-based viability assay according to the manufacturer's protocol. This typically involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Read the luminescence on a plate reader.

Data Analysis:

-

Normalize the luminescence signal of treated cells to the vehicle-treated controls to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value, the concentration of the compound that reduces cell viability by 50%.[16][17][18][19][20]

| Parameter | Description |

| EC50 | The concentration of 1-(fluoroacetyl)-3-phenylurea that results in a 50% reduction in cell viability. |

| Maximum Inhibition | The maximum percentage of cell death observed at the highest tested concentration. |

Part 3: Target Validation and Mechanistic Studies

For compounds that demonstrate potent activity in both biochemical and cell-based assays, further experiments are required to confirm direct target engagement within the cellular environment and to characterize the binding thermodynamics.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target protein in intact cells.[22] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[23][24] This change in thermal stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.[23][25]

Protocol: CETSA for Aconitase Engagement

Materials:

-

Selected cell line

-

1-(fluoroacetyl)-3-phenylurea

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Thermal cycler or heating blocks

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against aconitase

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Treat cultured cells with 1-(fluoroacetyl)-3-phenylurea or vehicle control for a sufficient time to allow for metabolism and target binding.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[23]

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for aconitase.

-

Densitometry: Quantify the band intensities for aconitase at each temperature for both treated and untreated samples.

Data Analysis:

-

Melt Curve: Plot the normalized band intensity of soluble aconitase against the temperature for both vehicle- and compound-treated samples. A shift in the melt curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore engagement.[23]

-

Isothermal Dose-Response (ITDR-CETSA): Treat cells with varying concentrations of the compound and heat all samples at a single temperature that shows a significant difference in the melt curves. Plot the amount of soluble aconitase against the compound concentration to generate a dose-response curve for target engagement in the cellular environment.[23]

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a gold-standard biophysical technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of a biomolecular interaction.[26][27][28] It directly measures the heat released or absorbed during the binding event.[29]

Protocol: ITC for Fluorocitrate-Aconitase Binding

Materials:

-

Purified aconitase protein

-

Synthesized fluorocitrate (the active metabolite)

-

Isothermal titration calorimeter

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze both the purified aconitase and the synthesized fluorocitrate extensively against the same buffer to minimize buffer mismatch effects.[30][31] Accurately determine the concentrations of both protein and ligand.

-

ITC Experiment Setup: Load the aconitase solution into the sample cell of the calorimeter and the fluorocitrate solution into the titration syringe. Typical concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.[31]

-

Titration: Perform a series of small injections of the fluorocitrate solution into the aconitase solution at a constant temperature. The instrument will measure the heat change associated with each injection.

-

Control Titration: Perform a control titration by injecting fluorocitrate into the buffer alone to determine the heat of dilution.

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[21][29][32] The entropy of binding (ΔS) can then be calculated.

| Parameter | Description |

| Kd (Dissociation Constant) | A measure of the binding affinity between fluorocitrate and aconitase. A lower Kd indicates a stronger interaction. |

| n (Stoichiometry) | The molar ratio of ligand to protein at saturation. |

| ΔH (Enthalpy) | The heat released or absorbed upon binding, providing insight into the types of bonding forces involved. |

| ΔS (Entropy) | The change in the randomness of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. |

Conclusion and Future Directions

The tiered assay cascade detailed in this application note provides a robust framework for screening and characterizing the activity of 1-(fluoroacetyl)-3-phenylurea. By systematically progressing from high-throughput biochemical screening to cell-based assays and finally to detailed biophysical characterization, researchers can confidently identify the compound's biological activity, confirm its mechanism of action, and quantify its interaction with the target enzyme. This comprehensive approach ensures scientific rigor and provides the necessary data to support further drug development efforts.

Future studies could explore the full toxicological profile of the compound, investigate potential off-target effects using proteome-wide CETSA (CETSA-MS), and perform structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

- Patel, A. B., & Clark, J. B. (1987). Substrate specificity of acetyl coenzyme A synthetase. PubMed.

- BioAssay Systems. EnzyChrom™ Aconitase Assay Kit.

- Robineau, T., et al. (1998). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. PMC.

- BenchChem. (2025).

- Quirós, P. M. (2018). Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease. PubMed.

- Clegg, R. M., et al. (2013). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed.

- Springer Protocols. (2018).

- AFFINImeter. (2015).

- ACS Publications. (2014). Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK. Biochemistry.

- Velazquez-Campoy, A., & Freire, E. (2006).

- Assay Genie. Aconitase Assay Kit (BA0070).

- ResearchGate. (2021). Phenylurea herbicide initial hydrolysis enzymes.

- Towards Data Science. (2021).

- Vaia. Problem 22 Fluoroacetate, prepared commerci... [FREE SOLUTION].

- APExBIO. Aconitase Activity Colorimetric Assay Kit.

- Assay Genie. Aconitase Activity Colorimetric Assay Kit (#BN00936).

- RPubs. (2018). Dose-Response Curve Analysis.

- ResearchGate. (2019). CYP76B1 metabolism of phenylurea.

- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.

- Almqvist, H., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. PubMed.

- GraphPad. How to determine an IC50 - FAQ 1859.

- YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.

- ResearchGate. (2026).

- University of Cambridge. (2018). Application of the cellular thermal shift assay (CETSA)

- Verma, P., et al. (2014). Engineering the metabolism of the phenylurea herbicide chlortoluron in genetically modified Arabidopsis thaliana plants expressing the mammalian cytochrome P450 enzyme CYP1A2. PubMed.

- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.

- Sigma-Aldrich. Aconitase Activity Assay Kit (MAK051) - Technical Bulletin.

- Chan, C. T., et al. (2010). Structural Basis for the Activity and Substrate Specificity of Fluoroacetyl-CoA Thioesterase FlK. PMC.

- CliniSciences. Aconitase Assay Kit.

- Cayman Chemical. Aconitase Assay Kit.

- O'Brien, R., et al. (2012).

- Creative Proteomics.

- bioRxiv. (2026).

- Gomez, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.

- Huang, F., et al. (2011). Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity. NIH.

- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.

- CORE. (2005).

- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.

- eScholarship. (1981). MONOFLUOROACETIC ACID (COMPOUND 1080), ITS PHARMACOLOGY AND TOXICOLOGY.

- ChemRxiv. (2021).

- PNAS. (2014).

- Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice).

- Center for Macromolecular Interactions.

- American Chemical Society. (2014). Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK.

- ResearchG

- ACS Publications. (2022). Uptake, Metabolism, and Accumulation of Tire Wear Particle-Derived Compounds in Lettuce. Environmental Science & Technology.

- UniProt. (2021).

- Sorensen, S. R., et al. (2005). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. PubMed.

- Abcam. Aconitase Assay Kit (Colorimetric) (ab109712).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vaia.com [vaia.com]

- 8. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. assaygenie.com [assaygenie.com]

- 11. apexbt.com [apexbt.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Aconitase Assay Kit Clinisciences [clinisciences.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. towardsdatascience.com [towardsdatascience.com]

- 17. RPubs - Dose-Response Curve Analysis [rpubs.com]

- 18. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pelagobio.com [pelagobio.com]

- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 24. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]

- 25. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Khan Academy [khanacademy.org]

- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 30. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 31. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 32. Global analysis of isothermal titration calorimetry data [blog.affinimeter.com]

Formulation of 1-(Fluoroacetyl)-3-phenylurea for Biological Studies: Application Notes and Protocols

Introduction: The Therapeutic Potential of Acylureas

The urea scaffold is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved drugs.[1][2] Its derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[3][4][5] The acylurea class, in particular, has demonstrated significant utility, with members acting as insect growth regulators and pharmaceutical agents.[6] The introduction of a fluoroacetyl group to the phenylurea structure, yielding 1-(fluoroacetyl)-3-phenylurea, presents an intriguing candidate for biological investigation. The high electronegativity of fluorine can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and overall therapeutic profile.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(fluoroacetyl)-3-phenylurea for robust and reproducible biological studies. It covers pre-formulation assessment, formulation strategies for in vitro and in vivo applications, analytical quality control, and essential safety protocols.

I. Pre-Formulation Studies: Characterizing the Molecule

Before commencing biological assays, a thorough understanding of the physicochemical properties of 1-(fluoroacetyl)-3-phenylurea is paramount. These initial studies will inform the selection of an appropriate formulation strategy.

A. Solubility Assessment

The solubility of a compound dictates its bioavailability and the feasibility of preparing homogenous dosing solutions.[2] The dual hydrogen bond donor and acceptor nature of the urea functionality can influence its aqueous solubility.[2]

Protocol 1: Kinetic Solubility Determination in Aqueous Buffers and Organic Solvents

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 1-(fluoroacetyl)-3-phenylurea in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the same solvent to create a standard curve.[8]

-

Solvent Addition: To separate wells, add a small volume of the high-concentration stock solution to a panel of aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.0) and common organic solvents (e.g., ethanol, methanol, propylene glycol).

-

Equilibration: Seal the plate and incubate at room temperature with agitation for 1.5 to 2 hours to allow for equilibration.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant of each well using a suitable method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: The highest concentration at which the compound remains in solution without precipitation is determined as its kinetic solubility in that specific solvent or buffer.

| Solvent/Buffer | Expected Solubility Profile of a Phenylurea Derivative |

| Dimethyl Sulfoxide (DMSO) | High |

| Ethanol | Moderate to High |

| Methanol | Moderate |

| Propylene Glycol | Low to Moderate |

| Phosphate-Buffered Saline (pH 7.4) | Low |

This table presents a hypothetical solubility profile based on the general characteristics of phenylurea compounds. Actual results for 1-(fluoroacetyl)-3-phenylurea must be determined experimentally.

B. Stability Analysis

Understanding the chemical stability of 1-(fluoroacetyl)-3-phenylurea in the chosen formulation vehicle is critical to ensure that the biological effects observed are attributable to the parent compound and not its degradants.

Protocol 2: HPLC-Based Stability Assessment

-

Formulation Preparation: Prepare solutions of 1-(fluoroacetyl)-3-phenylurea in the selected formulation vehicles at the desired final concentration.

-

Incubation Conditions: Aliquot the formulations into separate, sealed vials and incubate them under various conditions relevant to experimental procedures (e.g., room temperature, 37°C, exposure to light).

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This involves using a chromatographic system that can separate the parent compound from any potential degradation products.[9]

-

Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The results should be expressed as the percentage of the initial concentration remaining.

II. Formulation Development for Biological Assays

The choice of formulation vehicle is critical and depends on the nature of the biological study (in vitro vs. in vivo).

A. Formulation for In Vitro Studies

For cell-based assays, the primary goal is to deliver the compound to the cells in a soluble and non-toxic manner. DMSO is a common solvent for preparing stock solutions due to its ability to dissolve a wide range of organic compounds.[10]

Protocol 3: Preparation of Dosing Solutions for Cell-Based Assays

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(fluoroacetyl)-3-phenylurea in 100% DMSO. Ensure the compound is completely dissolved.

-

Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

-

Final Dosing Solution: Further dilute the intermediate DMSO solutions into the cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the test compound.[8]

Caption: Workflow for preparing dosing solutions for in vitro assays.

B. Formulation for In Vivo Studies

Formulations for animal studies require careful consideration of the route of administration, solubility, stability, and potential toxicity of the vehicle.[11][12] The use of non-pharmaceutical grade compounds requires scientific justification and aseptic preparation techniques.[11][13]

Protocol 4: Preparation of an Oral Dosing Formulation

-

Vehicle Selection: Based on pre-formulation studies, select a suitable vehicle. A common vehicle for oral administration of poorly water-soluble compounds is a suspension in an aqueous medium containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).

-

Weighing and Mixing: Accurately weigh the required amount of 1-(fluoroacetyl)-3-phenylurea. In a sterile container, create a paste by adding a small amount of the vehicle and triturating the powder.

-

Homogenization: Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension. A homogenizer may be used for a more uniform particle size distribution.

-

pH Adjustment: If necessary, adjust the pH of the final formulation to be within a physiologically acceptable range (typically pH 6.8-7.2).[12]

-

Storage: Store the formulation in a sterile, sealed container, protected from light, and at the appropriate temperature as determined by stability studies. Formulations with unknown shelf life should be prepared fresh, at least weekly.[14]

III. Analytical Quality Control

Analytical verification of the formulation's concentration and purity is a non-negotiable step to ensure the integrity of the biological data. HPLC is the preferred method for this purpose.[9]

Protocol 5: HPLC-UV Analysis for Formulation Verification

-

Standard Preparation: Prepare a set of calibration standards of 1-(fluoroacetyl)-3-phenylurea of known concentrations in the same vehicle as the formulation.

-

Sample Preparation: Dilute the prepared formulation to fall within the range of the calibration curve.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable for phenylurea derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.

Caption: Quality control workflow for formulation verification.

IV. Safety and Handling of 1-(Fluoroacetyl)-3-phenylurea

Given the presence of the fluoroacetyl group, which is related to the highly toxic fluoroacetate, stringent safety precautions are mandatory.[15][16]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17]

-

Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[16]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[16] Do not eat, drink, or smoke in the laboratory.

-

Waste Disposal: Dispose of all waste containing 1-(fluoroacetyl)-3-phenylurea in accordance with institutional and local regulations for hazardous chemical waste.

-

Spill Response: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.

V. Application in Biological Assays

Once a stable and well-characterized formulation is developed, it can be applied to various biological assays.

A. In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 1-(fluoroacetyl)-3-phenylurea on a cancer cell line.

Protocol 6: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the formulated 1-(fluoroacetyl)-3-phenylurea. Include a vehicle control.[8]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Considerations for In Vivo Studies

For animal studies, it is crucial to establish the pharmacokinetic and pharmacodynamic profile of the compound.[18]

-

Dose Selection: The doses for efficacy studies should be informed by preliminary toxicity and pharmacokinetic studies.

-

Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) should be appropriate for the compound's properties and the experimental model.

-

Monitoring: Animals should be closely monitored for any signs of toxicity or adverse effects.

-

Target Engagement: Whenever possible, include biomarkers to confirm that the compound is engaging with its intended target in the animal.[18]

Caption: General workflow for an in vivo efficacy study.

VI. Conclusion

The successful biological evaluation of 1-(fluoroacetyl)-3-phenylurea hinges on a systematic and rigorous formulation development process. By carefully characterizing the compound's physicochemical properties, selecting appropriate vehicles, and implementing stringent analytical quality control, researchers can ensure the generation of reliable and reproducible data. The protocols and guidelines presented herein provide a robust framework for formulating this and other novel chemical entities for preclinical research, thereby facilitating the discovery of new therapeutic agents.

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Connecticut eRegulations System. (2015). Department of Environmental Protection Sodium Fluoroacetate (Compound 1080) §§ 19-300t-1—19-300t-13.

- Thermo Fisher Scientific. (2025).

- University of Georgia. (n.d.).

- NIH Office of Animal Care and Use (OACU). (n.d.).

- University of Arizona Institutional Animal Care and Use Committee. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.

- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.

- WorkSafe New Zealand. (n.d.). Sodium Fluoroacetate (1080) - Guidelines for the Safe Use of.

- University of California, San Francisco Institutional Animal Care and Use Program. (n.d.).

- The Structural Genomics Consortium. (n.d.).

- National Oceanic and Atmospheric Administration (NOAA). (n.d.).

- Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.

- Agilent Technologies. (n.d.).

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- University of Michigan Institutional Animal Care & Use Committee. (n.d.). Guideline for the Use of Novel Compound in Animals.

- Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.

- RSC Publishing. (2025).

- Elsevier. (2021).

- ResearchGate. (2025).

- SpringerLink. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.

- National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.

- MDPI. (n.d.).

- PMC. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors.

- MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.

- ResearchGate. (2013).

- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- Wikipedia. (n.d.). Acylurea.

- Indian Academy of Sciences. (2015).

- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

- PMC. (n.d.).

- MDPI. (2015).

- MDPI. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes.

- PrepChem.com. (n.d.).

- KeAi Communications Co., Ltd. (n.d.).

- MDPI. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.

- UNB MRI Centre. (n.d.).

- PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.

- MDPI. (2024).

Sources

- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Acylurea - Wikipedia [en.wikipedia.org]

- 7. hovione.com [hovione.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. mdpi.com [mdpi.com]

- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 12. az.research.umich.edu [az.research.umich.edu]

- 13. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 14. research.olemiss.edu [research.olemiss.edu]

- 15. eregulations.ct.gov [eregulations.ct.gov]

- 16. research.uga.edu [research.uga.edu]

- 17. fishersci.com [fishersci.com]

- 18. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(fluoroacetyl)-3-phenylurea

The following technical guide is structured to address yield optimization for 1-(fluoroacetyl)-3-phenylurea .

Based on the chemical structure (an N-acyl-N'-arylurea), the most common yield bottlenecks usually stem from the inefficient coupling of amides with isocyanates or the direct acylation of ureas, both of which suffer from reversibility or side reactions (such as biuret formation).[1]

This guide recommends shifting from the traditional "Direct Acylation" method to the "In-Situ Acyl Isocyanate" route, which is kinetically superior and typically doubles yields from ~40-60% to >85%.[2]

Part 1: Executive Summary & Safety Directive

The Yield Problem

Researchers often attempt to synthesize this target via the reaction of Phenylurea + Fluoroacetyl Chloride .

-

Typical Yield: 40–60%.[1]

-

Mechanism Failure: The HCl byproduct protonates the urea, deactivating it. Furthermore, O-acylation (forming isourea) competes with N-acylation, leading to unstable intermediates that hydrolyze during workup.[1][2]

The High-Yield Solution

The recommended protocol utilizes the Acyl Isocyanate Route .

-

Target Yield: 85–95%.

-

Mechanism Success: Generates the highly reactive fluoroacetyl isocyanate in situ, which reacts irreversibly and quantitatively with aniline.

🔴 CRITICAL SAFETY WARNING: Fluoroacetate Toxicity

STOP AND READ: The fluoroacetyl group (F-CH₂-CO-) is metabolically converted to fluorocitrate , a potent inhibitor of aconitase in the Krebs cycle.[1][2]

-

Hazard: Fluoroacetyl chloride and Fluoroacetamide are extremely toxic (comparable to "Compound 1080").[1]

-

Requirement: All work must be performed in a functioning fume hood with full PPE (double nitrile gloves, face shield).[1]

-

Waste: All aqueous waste must be segregated and treated as highly hazardous acute toxin waste.

Part 2: High-Yield Experimental Protocol

Method A: The "In-Situ Acyl Isocyanate" Route (Recommended)

This method avoids the low nucleophilicity of amides by using an amine (aniline) and a highly electrophilic acyl isocyanate.[1]

Reagents:

-

Fluoroacetyl chloride (1.0 equiv)[1]

-

Aniline (0.95 equiv)[1]

-

Solvent: Anhydrous Toluene or DCM (Dichloromethane)[1]

Workflow:

-

Preparation of Fluoroacetyl Isocyanate (In-Situ):

-

Coupling:

-

Cool the mixture to 0°C.

-

Dissolve Aniline in a small volume of dry toluene.

-

Add the Aniline solution dropwise to the isocyanate mixture.

-

Reaction: The reaction is highly exothermic and fast. A thick precipitate (the urea) usually forms immediately.[1]

-

-

Workup:

-

Filter the hot mixture to remove silver salts (AgCl).[1]

-

Cool the filtrate to crystallize the product.

-

If the product precipitated with the silver salts (common in non-polar solvents), extract the solid filter cake with hot acetone or ethyl acetate, then filter again to remove AgCl.

-

Method B: Optimization of the "Direct Acylation" Route (Alternative)

If you lack Silver Cyanate and must use Phenylurea + Fluoroacetyl Chloride.

Optimization Strategy:

-

Solvent Switch: Use Acetonitrile instead of Toluene.

-

Catalyst: Add 0.1 equiv of H₂SO₄ or Polyphosphoric acid .

-

Why: Acid catalysis prevents the "O-acylation" trap by promoting the thermodynamic rearrangement to the N-acyl product.[2]

-

Temperature: Reflux is mandatory (80°C+).

Part 3: Troubleshooting & Diagnostics